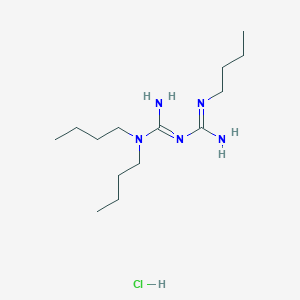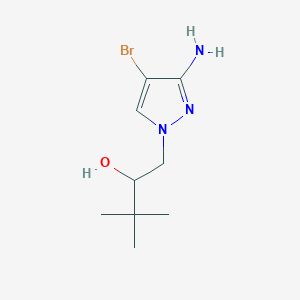
2-Amino-2-(3-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-methylcyclohexyl)acetamide is a chemical compound with the molecular formula C9H18N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a cyclohexyl ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylcyclohexyl)acetamide typically involves the reaction of 3-methylcyclohexanone with ammonia and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 3-methylcyclohexanone is reacted with ammonia to form an intermediate compound.
Addition of glycine: The intermediate is then reacted with glycine to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-methylcyclohexyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used in oxidation reactions.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution reagents: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include oxides, reduced forms, and substituted derivatives of this compound. These products have diverse applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-methylcyclohexyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(cyclohexyl)acetamide: Similar in structure but lacks the methyl group on the cyclohexyl ring.
2-Amino-2-(4-methylcyclohexyl)acetamide: Similar but with the methyl group positioned differently on the cyclohexyl ring.
2-Amino-2-(3-ethylcyclohexyl)acetamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2-Amino-2-(3-methylcyclohexyl)acetamide is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-amino-2-(3-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12) |
InChI-Schlüssel |
BERMKDJKJVXDOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


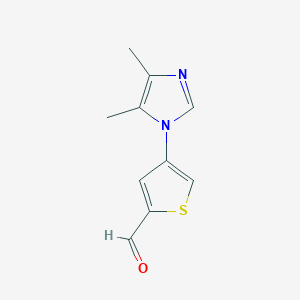
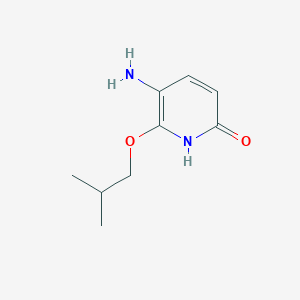

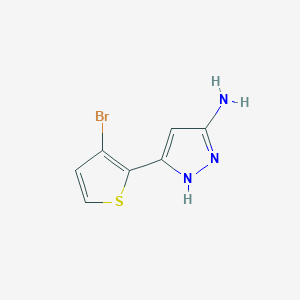

![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
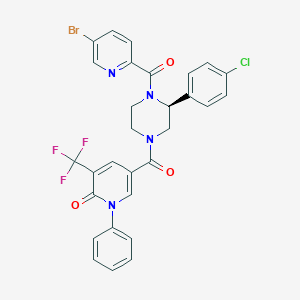
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
